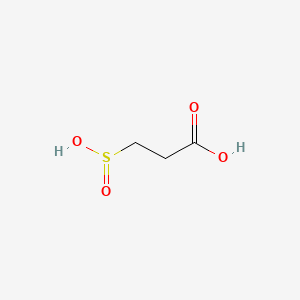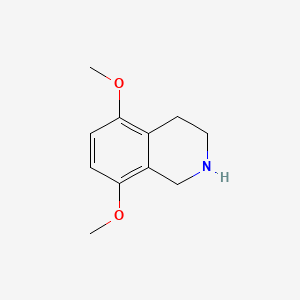![molecular formula C22H20FN5O B1226290 3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Cytotoxic Evaluation in Cancer Research
A study by Ahsan et al. (2018) synthesized analogues of 3-(4-fluorophenyl) pyrazole carboxamide and evaluated their cytotoxicity against breast cancer cell lines. One analogue showed promising results, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting potential applications in cancer therapy (Ahsan et al., 2018).
Structural Analysis and Potential Interactions
Köysal et al. (2005) investigated the structures of N-substituted pyrazoline-thiocarboxamides, including compounds with a 3-(4-fluorophenyl) group. The study provided insights into the geometric parameters and intermolecular interactions of these compounds, which is valuable for understanding their potential biological activity (Köysal et al., 2005).
Application in Drug Development
Norris and Leeman (2008) discussed the development of a drug candidate, utilizing a compound structurally related to 3-(4-fluorophenyl) pyrazole carboxamide. The study highlighted a palladium-catalyzed carbon−sulfur bond formation, emphasizing the compound's role in synthesizing key intermediates for clinical drug supplies (Norris & Leeman, 2008).
Exploration of Antitubercular Activity
Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl) pyrazole derivatives and evaluated them for antitubercular activity. The study also conducted a 3D-QSAR analysis, correlating chemical structures with activity against Mycobacterium tuberculosis. This research indicates the potential use of 3-(4-fluorophenyl) pyrazole derivatives in treating tuberculosis (Khunt et al., 2012).
Molecular Docking Studies for Inhibitory Activity
Mary et al. (2015) conducted molecular docking studies on 3-(4-fluorophenyl) pyrazole carboxaldehyde, aiming to explore its potential phosphodiesterase inhibitory activity. This research provides insights into how such compounds might interact with biological targets, a key aspect in drug discovery (Mary et al., 2015).
Anti-Inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized imidazole-based derivatives, including compounds with a 4-fluorophenyl group, and evaluated their anti-inflammatory and analgesic activities. This research highlights the potential therapeutic applications of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Propriétés
Nom du produit |
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide |
|---|---|
Formule moléculaire |
C22H20FN5O |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c23-18-9-7-17(8-10-18)21-20(15-28(26-21)19-5-2-1-3-6-19)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29) |
Clé InChI |
YWHQYJNDMHIWAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1226214.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)



![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)

![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)